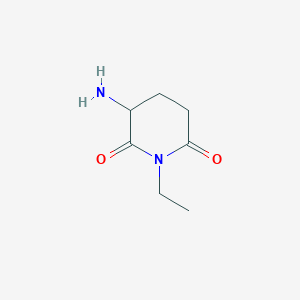

3-Amino-1-ethylpiperidine-2,6-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-ethylpiperidine-2,6-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-2-9-6(10)4-3-5(8)7(9)11/h5H,2-4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPKJZYYWUDHUTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC(C1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Derivatization of 3 Amino 1 Ethylpiperidine 2,6 Dione

Development of Novel Synthetic Routes and Reaction Cascades for Core Scaffold Formation

The formation of the 3-Amino-1-ethylpiperidine-2,6-dione scaffold is a key challenge, and various synthetic strategies have been developed. These methods often involve the cyclization of a suitable precursor.

Optimization of Reaction Conditions and Yield Enhancement for 3-Amino-1-ethylpiperidine-2,6-dione

The synthesis of the parent compound, 3-aminopiperidine-2,6-dione (B110489), often serves as a model for the synthesis of its N-alkylated derivatives like the 1-ethyl variant. A common route involves the cyclization of L-glutamine. google.com Optimization of this process is critical for achieving high yields and purity.

One patented method describes a three-step process starting from L-glutamine, which includes protection of the amino group, cyclization, and deprotection. google.com The cyclization of N-tert-butoxycarbonyl-L-glutamine is achieved using N,N'-carbonyldiimidazole with 4-dimethylaminopyridine (B28879) as a catalyst in an anhydrous solvent like tetrahydrofuran. google.com The reaction temperature for cyclization is typically in the range of 40-70°C. google.com Deprotection is then carried out in an acidic medium to yield the desired 3-aminopiperidine-2,6-dione hydrochloride. google.com

Further optimization can involve the choice of solvent and base. For instance, a transition-metal-free approach for constructing substituted piperidine-2,6-diones has been reported, highlighting the use of potassium tert-butoxide (KOtBu) as a base in dimethylformamide (DMF). researchgate.net This system allows for the reaction to proceed at room temperature, providing a mild and operationally simple method. researchgate.net

The N-ethyl group can be introduced either by starting with an N-ethylated precursor or by alkylating the piperidine-2,6-dione nitrogen at a later stage. N-alkylation of similar cyclic imides can be achieved using various alkylating agents, such as ethyl halides, in the presence of a suitable base. nih.gov Reductive amination is another approach where a precursor is reacted with an aldehyde, in this case, acetaldehyde, in the presence of a reducing agent. jocpr.com

Table 1: Optimization of Reaction Conditions for Piperidine-2,6-dione Synthesis

| Parameter | Condition 1 | Condition 2 | Outcome | Reference |

|---|---|---|---|---|

| Cyclization Reagent | N,N'-Carbonyldiimidazole | - | Efficient cyclization of N-protected glutamine | google.com |

| Catalyst | 4-Dimethylaminopyridine | - | Catalyzes the cyclization reaction | google.com |

| Base | - | Potassium tert-butoxide (KOtBu) | Promotes cyclization under mild conditions | researchgate.net |

| Solvent | Tetrahydrofuran | Dimethylformamide (DMF) | Influences reaction rate and yield | google.comresearchgate.net |

| Temperature | 40-70°C | Room Temperature | Milder conditions can improve selectivity | google.comresearchgate.net |

This table is generated based on data from the text and represents a summary of conditions for the synthesis of the piperidine-2,6-dione core.

Exploration of Alternative Starting Materials and Reagents

Beyond L-glutamine, other starting materials have been explored for the synthesis of the piperidine-2,6-dione core. These alternatives can offer advantages in terms of cost, availability, and the ability to introduce different substituents.

One approach utilizes substituted methyl acetates and acrylamides in a transition-metal-free reaction to construct the piperidine-2,6-dione ring. researchgate.net This method is notable for its tolerance of a wide range of functional groups. researchgate.net Another strategy involves the use of maleic anhydride (B1165640) and substituted furans to generate the core structure. google.com

For the introduction of the C-3 amino group, alternatives to glutamine include starting with a pre-functionalized glutaric acid derivative. The use of nitriles and amides, which can be reduced to amines using reagents like lithium aluminum hydride (LiAlH₄), provides another synthetic route. libretexts.org

The synthesis of N-ethylpiperidine, a related structure, can be achieved from various starting materials, including 1-acetylpiperidine, delta-valerolactone, and 1,5-pentanediol, through different catalytic processes. chemicalbook.com These methods could potentially be adapted for the synthesis of 3-Amino-1-ethylpiperidine-2,6-dione.

Asymmetric Synthesis and Stereochemical Control at the C-3 Amino Position of the Piperidine-2,6-dione Core

The C-3 position of 3-Amino-1-ethylpiperidine-2,6-dione is a chiral center, meaning the compound can exist as two enantiomers (R and S forms). nih.gov The biological activity of such molecules can be highly dependent on their stereochemistry. Therefore, controlling the stereochemical outcome of the synthesis is of paramount importance.

Chiral Auxiliary Approaches in Synthesis

One established method for controlling stereochemistry is the use of a chiral auxiliary. This involves attaching a chiral molecule to the substrate, which then directs the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of substituted piperidin-2-ones, D-phenylglycinol has been used as a chiral auxiliary. researchgate.net In this approach, the chiral auxiliary is attached to the piperidin-2-one nitrogen. Alkylation at the C-3 position then proceeds with a degree of diastereoselectivity, influenced by the presence of the auxiliary. researchgate.net The diastereomers can then be separated, and the auxiliary removed to yield the enantiomerically enriched product.

Asymmetric Catalysis in Piperidine-2,6-dione Synthesis

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules. This approach utilizes a chiral catalyst to favor the formation of one enantiomer over the other.

Biocatalysis, using enzymes, has emerged as a highly effective method. Transaminases, for example, can be used for the asymmetric amination of a ketone precursor to produce a chiral amine. scispace.comgoogle.combeilstein-journals.org The use of a transaminase catalyst derived from Mycobacterium vanbaalenii has been reported for the preparation of (R)-3-amino piperidine (B6355638) derivatives with high optical purity. google.com This enzymatic approach is attractive due to its mild reaction conditions and high enantioselectivity. scispace.com

A biocatalytic method for producing enantiomerically pure (S)-3-aminopiperidine-2,6-dione has been developed using an enzyme derived from the biosynthetic pathway of indigoidine. researchgate.net This chemoenzymatic strategy combines biological and chemical steps to achieve the synthesis of the target molecule. nih.govresearchgate.net

Metal-catalyzed asymmetric reactions are also prevalent. For instance, copper-catalyzed asymmetric cyclization reactions have been developed for the synthesis of chiral piperidines. nih.gov

Table 2: Asymmetric Catalysis Approaches

| Catalyst Type | Specific Catalyst/Enzyme | Substrate Type | Product Stereochemistry | Reference |

|---|---|---|---|---|

| Biocatalyst | Transaminase from Mycobacterium vanbaalenii | 3-Oxo-piperidine derivative | (R)-3-Amino piperidine | google.com |

| Biocatalyst | IdgS-derived enzyme | L-glutamine | (S)-3-Aminopiperidine-2,6-dione | researchgate.net |

| Metal Catalyst | Copper-Ph-BPE complex | Hydroxylamine ester | 2,3-cis-disubstituted piperidines | nih.gov |

This table summarizes different catalytic systems used in the asymmetric synthesis of piperidine derivatives.

Diastereoselective and Enantioselective Synthesis Strategies

Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. This is often relevant when a molecule has more than one chiral center.

A reported diastereoselective synthesis of 2,3,6-trisubstituted piperidines utilizes a nitro-Mannich reaction followed by a ring-closure condensation. nih.gov Control of the relative stereochemistry between the C-2 and C-3 positions was achieved through either kinetic protonation of a nitronate intermediate or by thermodynamic equilibration of the nitro group. nih.gov

Enantioselective strategies focus on the preferential formation of one enantiomer. In addition to asymmetric catalysis, this can be achieved through the resolution of a racemic mixture, where the two enantiomers are separated. However, methods that directly produce the desired enantiomer are generally more efficient.

The synthesis of chiral N-(aminocycloalkylene)amino acid derivatives has been achieved through a nucleophilic substitution (SN2) reaction. nih.gov This method involves the conversion of an enantiopure α-hydroxy acid ester to a chiral triflate ester, which is then reacted with an aminopiperidine derivative. This reaction proceeds with an inversion of configuration, leading to a product with high enantiomeric and diastereomeric purity. nih.gov

Late-Stage Functionalization and Chemical Modifications of 3-Amino-1-ethylpiperidine-2,6-dione for Research Applications

Late-stage functionalization of the 3-amino-1-ethylpiperidine-2,6-dione scaffold is essential for creating diverse chemical probes, developing structure-activity relationships (SAR), and generating targeted molecules like Proteolysis-Targeting Chimeras (PROTACs). The key reactive handles on the molecule are the primary amino group at the 3-position and the C-H bonds on the piperidine ring.

Amidation and Acylation Reactions at the Amino Group

The primary amino group at the 3-position of 3-amino-1-ethylpiperidine-2,6-dione is a versatile nucleophile that readily participates in amidation and acylation reactions. This allows for the covalent attachment of a wide array of substituents, including carboxylic acids, acyl chlorides, and activated esters.

Standard peptide coupling reagents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), can be used to form an amide bond between the 3-amino group and a carboxylic acid. The reaction is typically carried out in an aprotic solvent like DMF with an amine base such as diisopropylethylamine (DIPEA). Alternatively, acyl chlorides or anhydrides can react directly with the amino group, often in the presence of a non-nucleophilic base to scavenge the resulting acid. google.com These reactions are generally high-yielding and tolerant of various functional groups on the acylating partner. For example, the parent 3-aminopiperidine-2,6-dione has been shown to react with 5-chloro-2H-benzo[d] nih.govnih.govoxazine-2,4(1H)-dione in the presence of DMAP to form the corresponding amide derivative, demonstrating the nucleophilicity of the 3-amino group. googleapis.com

Table 1: Representative Amidation/Acylation Conditions

| Acylating Agent | Coupling Reagent/Base | Solvent | General Product |

|---|---|---|---|

| Carboxylic Acid (R-COOH) | HBTU / DIPEA | DMF | N-(1-ethyl-2,6-dioxopiperidin-3-yl)amide |

| Acyl Chloride (R-COCl) | Triethylamine or Pyridine (B92270) | Dichloromethane (DCM) | N-(1-ethyl-2,6-dioxopiperidin-3-yl)amide |

| Activated Ester (e.g., NHS ester) | None or mild base | DMF or Acetonitrile (B52724) | N-(1-ethyl-2,6-dioxopiperidin-3-yl)amide |

Alkylation and Arylation Strategies on the Piperidine Ring

Beyond modification at the amino group, the piperidine ring itself can be functionalized. Late-stage C-H functionalization offers a powerful method for introducing alkyl and aryl groups, thereby modifying the steric and electronic properties of the core scaffold.

Recent advances have demonstrated the nickel-catalyzed reductive cross-coupling of α-substituted imides with aryl halides to generate α-aryl glutarimides. chemrxiv.org This methodology allows for the modular installation of a diverse range of aryl and heteroaryl groups at the position adjacent to the imide carbonyl. nih.govchemrxiv.org While this has been demonstrated on α-chloroimides, it represents a promising strategy for the direct arylation of the glutarimide (B196013) core. Such modifications can enhance metabolic stability and influence biological activity by altering interactions with protein targets. nih.gov

Table 2: Arylation of Glutarimide Scaffolds

| Reaction Type | Catalyst/Reagents | Substrate | Potential Product |

|---|---|---|---|

| Asymmetric Reductive Arylation | Ni-catalyst, (Hetero)aryl Halide, Reductant (e.g., Zn) | α-chloro-glutarimide | 4-Aryl-3-amino-1-ethylpiperidine-2,6-dione |

| Suzuki Cross-Coupling | Palladium Catalyst, Arylboronic Acid, Base | 2,6-Dibenzyloxypyridine derivative | α-aryl glutarimide (after debenzylation/hydrogenation) |

Introduction of Reporter Tags and Affinity Probes

The 3-amino group is the primary site for attaching reporter tags (e.g., fluorophores) and affinity probes (e.g., biotin). This functionalization is key to creating chemical tools for studying biological systems, such as visualizing the subcellular localization of a target protein or performing affinity-based protein purification.

The attachment is typically achieved by reacting the 3-amino-1-ethylpiperidine-2,6-dione with a version of the tag that has been pre-activated with a reactive group, such as an N-hydroxysuccinimide (NHS) ester. For example, Biotin-NHS ester can be used to directly label the amino group, yielding a biotinylated derivative. Similarly, various fluorophores are commercially available as NHS esters or other activated forms suitable for amine labeling. mdpi.com

Often, a linker or tether is introduced between the piperidine core and the tag to provide spatial separation, which can be critical for maintaining the biological activity of the core and ensuring the accessibility of the tag. This can be accomplished by first acylating the 3-amino group with a linker containing a terminal functional group (e.g., an alkyne, azide, or a second amine), which is then used to attach the desired tag.

Table 3: Strategies for Attaching Probes

| Probe Type | Reagent Example | Attachment Chemistry |

|---|---|---|

| Affinity Tag | Biotin-NHS Ester | Direct amidation with the 3-amino group. |

| Fluorescent Tag | Fluorescein isothiocyanate (FITC) | Formation of a thiourea (B124793) linkage with the 3-amino group. |

| Click-Chemistry Handle | Azido-acetic acid NHS ester | Amidation, followed by Cu-catalyzed or strain-promoted alkyne-azide cycloaddition. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Amino 1 Ethylpiperidine 2,6 Dione Derivatives in Experimental Models

Design Principles for Systematic Analogue Synthesis Based on Medicinal Chemistry Hypotheses

The systematic synthesis of analogues of a lead compound like 3-Amino-1-ethylpiperidine-2,6-dione is guided by established medicinal chemistry hypotheses aimed at optimizing its therapeutic potential. The piperidine-2,6-dione core is a known pharmacophore, and modifications are strategically planned to enhance target affinity, selectivity, and pharmacokinetic properties.

One key design principle involves the exploration of substituents at the 1-position of the piperidine (B6355638) ring. The ethyl group in 3-Amino-1-ethylpiperidine-2,6-dione is a starting point for modification. Hypotheses often revolve around the idea that varying the size and nature of the alkyl group at this position can influence interactions with the target protein. For instance, in a series of novel substituted piperidine-2,6-dione derivatives developed for potential use in treating sickle cell disease and β-thalassemia, modifications at the N-1 position were explored to modulate protein expression levels. acs.org

Another design strategy focuses on the amino group at the 3-position. This primary amine is a potential site for hydrogen bonding and can be crucial for receptor interaction. Medicinal chemistry campaigns would likely explore the impact of converting this primary amine to secondary or tertiary amines, or its replacement with other functional groups to probe the steric and electronic requirements of the binding pocket.

Furthermore, the synthesis of analogues would almost certainly involve the introduction of various substituents on the piperidine ring itself. The rationale behind this is to alter the molecule's lipophilicity, polarity, and steric bulk, which can have profound effects on its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity.

Elucidation of Key Structural Features Dictating Biological Activity in In Vitro Systems

The biological activity of 3-Amino-1-ethylpiperidine-2,6-dione and its derivatives is intrinsically linked to their three-dimensional structure. In vitro studies on related compounds provide valuable insights into the key structural features that govern their interactions with biological targets.

Impact of Substituents on Receptor Binding Affinity

Substituents on the piperidine-2,6-dione scaffold play a critical role in determining receptor binding affinity. The nature, size, and position of these substituents can either enhance or diminish the compound's ability to interact with its biological target.

For example, in a study of piperidine-2,6-dione-piperazine derivatives designed as atypical antipsychotics, the introduction of a 4-chlorophenyl group at the 4-position of the piperidine-2,6-dione ring was a key feature for achieving high affinity for dopamine (B1211576) and serotonin (B10506) receptors. nih.gov This suggests that for analogues of 3-Amino-1-ethylpiperidine-2,6-dione, substitution at the 4- and 5-positions of the piperidine ring could be a fruitful avenue for modulating receptor affinity.

A patent for novel substituted piperidine-2,6-dione derivatives for treating hemoglobinopathies provides data on the reduction of WIZ protein levels. While not directly receptor binding data, it serves as a measure of biological activity that is dependent on structural modifications. The following table illustrates the impact of substituents on the activity of a series of related compounds.

| Compound ID | R1 | R2 | WIZ AC50 (µM) |

| 1 | H | H | >10 |

| 2 | H | -C(=O)CH3 | 1.5 |

| 3 | CH3 | H | 5.2 |

| 4 | H | Cyclohexyl | 0.8 |

This table is illustrative and based on data for related compounds from a patent application. acs.org R1 and R2 represent substituents at positions on the piperidine-2,6-dione core that are analogous to potential modification sites on 3-Amino-1-ethylpiperidine-2,6-dione.

Role of Stereochemistry in Target Selectivity

Stereochemistry is a critical determinant of the biological activity and target selectivity of chiral molecules like 3-Amino-1-ethylpiperidine-2,6-dione, which possesses a stereocenter at the 3-position. The differential spatial arrangement of substituents in enantiomers can lead to significant differences in their interaction with chiral biological macromolecules such as receptors and enzymes.

The classic example of this is thalidomide (B1683933), where the (R)-enantiomer has sedative effects, while the (S)-enantiomer is teratogenic. This dramatic difference in activity is due to the distinct ways the two enantiomers interact with their respective biological targets. It is therefore highly probable that the (R)- and (S)-enantiomers of 3-Amino-1-ethylpiperidine-2,6-dione would exhibit different biological activities and target selectivities. The synthesis and biological evaluation of individual enantiomers would be a crucial step in any drug development program based on this scaffold.

Conformational Analysis and Dynamic Properties of 3-Amino-1-ethylpiperidine-2,6-dione and its Analogues

The biological activity of a molecule is not only dependent on its static structure but also on its conformational flexibility and the dynamic equilibrium between different conformations in solution.

Spectroscopic Analysis of Conformation in Solution

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for elucidating the conformation of molecules in solution. For piperidine derivatives, proton-proton coupling constants can provide detailed information about the dihedral angles between adjacent protons, allowing for the determination of the ring's preferred conformation (e.g., chair, boat, or twist-boat).

Computational Modeling of Conformational Landscapes

In addition to experimental techniques, computational modeling plays a vital role in understanding the conformational landscapes of molecules. Molecular mechanics and quantum mechanics calculations can be used to determine the relative energies of different conformers and the energy barriers between them.

No Publicly Available Research on the Molecular and Cellular Mechanism of Action of 3-Amino-1-ethylpiperidine-2,6-dione

Despite a comprehensive search of available scientific literature, there is currently no publicly accessible research detailing the molecular and cellular mechanism of action of the chemical compound 3-Amino-1-ethylpiperidine-2,6-dione. Investigations into its specific molecular targets, binding interactions, and potential enzymatic activities have not been reported in peer-reviewed journals or public databases.

Therefore, the following sections, which are structured to detail such investigations, cannot be populated with factual research findings for this particular compound. The absence of data pertains to all outlined subsections, including:

Molecular and Cellular Mechanism of Action Investigations of 3 Amino 1 Ethylpiperidine 2,6 Dione

Global Cellular Perturbation Analysis in Response to 3-Amino-1-ethylpiperidine-2,6-dione

To understand the broad cellular impact of a compound, global analyses of changes in the transcriptome, proteome, and metabolome are employed. These "omics" technologies provide a systems-level view of the cellular response to a specific perturbation.

Transcriptomic Profiling (RNA-Seq, Microarray)

Transcriptomic analyses, such as RNA-sequencing (RNA-Seq) and microarray, have been instrumental in elucidating the downstream effects of CRBN modulation by piperidine-2,6-dione derivatives. These studies have revealed significant changes in the expression of genes involved in various cellular pathways. nih.govmdpi.com For instance, the degradation of key transcription factors, which are neosubstrates of the modulated CRBN complex, leads to widespread alterations in the transcriptional landscape of the cell.

A transcriptomic study of cells treated with 3-Amino-1-ethylpiperidine-2,6-dione would be expected to show differential expression of genes regulated by the neosubstrates of the CRBN complex. Key neosubstrates for thalidomide (B1683933) analogs include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). researchgate.net Their degradation would lead to changes in the expression of their target genes, which are involved in lymphocyte development and function.

Table 2: Illustrative Transcriptomic Changes Following Treatment with a Piperidine-2,6-dione Derivative

| Gene | Pathway | Change in Expression | Implied Biological Effect |

| IRF4 | Immune Response, Cell Proliferation | Downregulation | Anti-proliferative in certain cancers |

| MYC | Cell Cycle, Proliferation | Downregulation | Anti-proliferative |

| IL2 | T-cell activation | Upregulation | Immunomodulation |

| IFNG | Immune Response | Upregulation | Immunomodulation |

This table is illustrative and based on general findings for thalidomide analogs. Specific transcriptomic data for 3-Amino-1-ethylpiperidine-2,6-dione is not available.

Proteomic and Phosphoproteomic Analysis

Proteomic and phosphoproteomic analyses provide a direct assessment of the changes in protein abundance and phosphorylation status following compound treatment. For piperidine-2,6-dione derivatives, these techniques are critical for identifying the neosubstrates that are targeted for degradation. biorxiv.orgnih.gov High-throughput mass spectrometry-based proteomics can systematically identify proteins whose levels decrease upon treatment, providing a comprehensive map of the "degradome" for a given compound. biorxiv.org

Phosphoproteomics can further reveal the impact on cellular signaling pathways, as changes in protein phosphorylation are a key mechanism of signal transduction. Treatment with a CRBN modulator can lead to altered activity of kinases and phosphatases downstream of the degraded neosubstrates.

A proteomic analysis of cells treated with 3-Amino-1-ethylpiperidine-2,6-dione would aim to identify its specific neosubstrate profile. While Ikaros and Aiolos are common targets for this class of compounds, subtle structural variations in the molecule can lead to the degradation of different sets of proteins.

Metabolomic Fingerprinting

Metabolomic fingerprinting provides a snapshot of the metabolic state of a cell or organism. By analyzing the levels of various metabolites, researchers can understand how a compound affects cellular metabolism. The cellular changes induced by piperidine-2,6-dione derivatives, such as altered cell proliferation and immune cell activation, are expected to be accompanied by significant shifts in metabolic pathways.

For example, activated T-cells, a consequence of the immunomodulatory effects of these compounds, exhibit a distinct metabolic profile characterized by increased glycolysis and glutaminolysis. A metabolomic analysis of cells treated with 3-Amino-1-ethylpiperidine-2,6-dione could therefore reveal changes in key metabolites such as glucose, lactate, glutamine, and various intermediates of the Krebs cycle.

Cellular Pathway Modulation and Downstream Signaling Events

The binding of a piperidine-2,6-dione derivative to CRBN initiates a cascade of downstream signaling events, ultimately leading to the observed biological effects. The degradation of neosubstrates like Ikaros and Aiolos has profound consequences on cellular pathways.

One of the most well-characterized downstream effects is the immunomodulatory activity. The degradation of Ikaros and Aiolos in T-cells leads to increased production of interleukin-2 (B1167480) (IL-2), a key cytokine for T-cell proliferation and activation. nih.gov This results in a co-stimulatory effect on T-cells, enhancing the immune response against cancer cells.

Furthermore, these compounds can modulate the production of other cytokines, such as tumor necrosis factor-alpha (TNF-α). nih.govnih.gov While thalidomide was initially known to inhibit TNF-α production in monocytes, its analogs can have varied effects depending on the cellular context.

In cancer cells, the degradation of specific neosubstrates can lead to the inhibition of critical survival pathways. For instance, the downregulation of interferon regulatory factor 4 (IRF4) and c-Myc, which are downstream of Ikaros and Aiolos, contributes to the anti-proliferative and pro-apoptotic effects of these compounds in multiple myeloma. researchgate.net

Preclinical Biological Evaluation of 3-Amino-1-ethylpiperidine-2,6-dione in Advanced Experimental Models Fails to Yield Publicly Available Data

A comprehensive review of scientific literature and publicly accessible databases reveals a significant lack of preclinical biological data for the chemical compound 3-Amino-1-ethylpiperidine-2,6-dione. Despite a thorough search for information pertaining to its in vitro pharmacological profiling and phenotypic screening in complex cellular models, no specific studies detailing its effects on cell viability, receptor interaction, or behavior in advanced cultures such as 3D spheroids or organoids could be identified.

The investigation sought to collate detailed research findings for an article structured around the preclinical evaluation of this specific molecule. However, the search for data on cell viability and proliferation assays, functional assays for receptor activation or inhibition, and high-throughput screening methodologies for novel activities yielded no results for 3-Amino-1-ethylpiperidine-2,6-dione.

Similarly, efforts to uncover studies related to its phenotypic screening in more physiologically relevant models were unsuccessful. There is no available information on its impact on differentiation and morphogenesis or its influence on cell migration and invasion, key metrics in modern drug discovery and development.

While information exists for structurally related piperidine-2,6-dione derivatives, the strict focus on 3-Amino-1-ethylpiperidine-2,6-dione as per the user's request means that data from these related compounds cannot be extrapolated or included. The scientific record, as it currently stands in the public domain, appears to be silent on the specific preclinical biological activities of this particular compound.

Therefore, the generation of a detailed, data-driven article as outlined in the initial request is not feasible at this time due to the absence of the necessary foundational research findings.

Preclinical Biological Evaluation of 3 Amino 1 Ethylpiperidine 2,6 Dione in Advanced Experimental Models

In Vivo Efficacy Studies in Established Animal Models of Disease Pathophysiology

The in vivo efficacy of novel therapeutic agents is a critical component of preclinical evaluation, providing essential data on a compound's potential clinical utility. For 3-Amino-1-ethylpiperidine-2,6-dione, a derivative of the piperidine-2,6-dione scaffold, in vivo studies in relevant animal models are paramount to understanding its biological activity in a complex physiological system. This class of compounds has garnered significant interest for its potential applications in various therapeutic areas, including oncology and inflammation.

Pharmacodynamic Endpoints and Biomarker Monitoring in Animal Tissues

Pharmacodynamic (PD) studies are designed to investigate the biochemical and physiological effects of a drug on the body. In the context of 3-Amino-1-ethylpiperidine-2,6-dione, these studies would involve the measurement of specific biomarkers in animal tissues to confirm target engagement and elucidate the mechanism of action.

Hypothetical pharmacodynamic markers for 3-Amino-1-ethylpiperidine-2,6-dione could include the modulation of key proteins involved in cellular signaling pathways. For instance, if the compound is designed to target a specific kinase, biomarker analysis would involve measuring the phosphorylation status of that kinase or its downstream substrates in tumor or inflamed tissues. Similarly, if the compound is an immunomodulatory agent, monitoring the levels of specific cytokines or the infiltration of immune cells in tissues would be critical pharmacodynamic endpoints.

Table 1: Hypothetical Pharmacodynamic Endpoints for 3-Amino-1-ethylpiperidine-2,6-dione in Animal Tissues

| Tissue Type | Potential Biomarker | Method of Analysis |

| Tumor Tissue | Phospho-protein levels, Gene expression of target-related genes | Western Blot, Immunohistochemistry (IHC), RNA sequencing |

| Inflamed Tissue | Cytokine levels (e.g., TNF-α, IL-6), Immune cell infiltration | ELISA, Flow Cytometry, Histology |

| Blood | Circulating tumor DNA (ctDNA), Soluble cytokine levels | PCR, ELISA |

Dose-Response Relationships and Efficacy in Preclinical Disease Models

Establishing a clear dose-response relationship is a fundamental aspect of preclinical in vivo studies. These studies aim to identify the optimal dose range at which 3-Amino-1-ethylpiperidine-2,6-dione exerts its therapeutic effects without causing significant toxicity. This typically involves administering a range of doses to animal models of a specific disease and measuring the resultant therapeutic outcomes.

The efficacy of the compound would be assessed by monitoring disease-specific endpoints. For example, in oncology models, this would include tumor growth inhibition, while in inflammatory models, it might involve a reduction in paw swelling or improved clinical scores.

Table 2: Hypothetical Dose-Response and Efficacy Data for 3-Amino-1-ethylpiperidine-2,6-dione

| Disease Model | Dose Level | Efficacy Endpoint | Observed Effect |

| Oncology (Xenograft) | Low | Tumor Volume | Minimal Inhibition |

| Medium | Tumor Volume | Moderate Inhibition | |

| High | Tumor Volume | Significant Inhibition | |

| Inflammation (Arthritis) | Low | Paw Swelling | No significant reduction |

| Medium | Paw Swelling | Moderate reduction | |

| High | Paw Swelling | Significant reduction |

Specific Examples: Efficacy in Oncology, Inflammatory, and Neurodegenerative Models (Hypothetical)

The therapeutic potential of 3-Amino-1-ethylpiperidine-2,6-dione would be explored in various established animal models to ascertain its efficacy across different disease states.

Oncology Models: In oncology, the compound would likely be tested in xenograft models, where human cancer cells are implanted into immunocompromised mice. The primary endpoint would be the inhibition of tumor growth. For example, in a model of multiple myeloma, a cancer in which related compounds have shown activity, treatment with 3-Amino-1-ethylpiperidine-2,6-dione would be expected to lead to a dose-dependent reduction in tumor burden.

Inflammatory Models: To assess its anti-inflammatory potential, 3-Amino-1-ethylpiperidine-2,6-dione could be evaluated in models such as collagen-induced arthritis in mice or carrageenan-induced paw edema in rats. Efficacy would be determined by measuring the reduction in joint inflammation, paw swelling, and levels of pro-inflammatory cytokines.

Neurodegenerative Models (Hypothetical): Given the interest in piperidine-based compounds for neurological disorders, the efficacy of 3-Amino-1-ethylpiperidine-2,6-dione could hypothetically be tested in models of diseases like Alzheimer's or Parkinson's. In such models, endpoints could include improvements in cognitive function, reduction of protein aggregates (e.g., amyloid-beta plaques), or prevention of neuronal loss.

Table 3: Summary of Hypothetical Efficacy of 3-Amino-1-ethylpiperidine-2,6-dione in Preclinical Models

| Model Type | Specific Model | Primary Efficacy Endpoint | Hypothetical Outcome |

| Oncology | Multiple Myeloma Xenograft | Tumor Growth Inhibition | Dose-dependent reduction in tumor volume |

| Inflammation | Collagen-Induced Arthritis | Reduction in Arthritis Score | Amelioration of joint inflammation |

| Neurodegeneration | Transgenic Mouse Model of Alzheimer's | Cognitive Function (e.g., Morris Water Maze) | Improved spatial learning and memory |

Computational Chemistry and in Silico Approaches in 3 Amino 1 Ethylpiperidine 2,6 Dione Research

Ligand-Based Drug Design Methodologies

In the absence of a known crystal structure of a biological target, or when focusing on the properties of the ligand itself, ligand-based drug design (LBDD) methodologies are paramount. These approaches utilize the information from a set of known active and inactive molecules to develop predictive models.

Pharmacophore modeling is a cornerstone of LBDD. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target and elicit a desired response. For 3-Amino-1-ethylpiperidine-2,6-dione, a pharmacophore model can be developed based on the known binding modes of its analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931), to their target protein, Cereblon (CRBN). semanticscholar.orgscielo.org.za

Once a pharmacophore model is established, it can be used for virtual screening of large compound libraries to identify other molecules with similar features, potentially leading to the discovery of novel and diverse chemical scaffolds with similar biological activity.

Table 1: Hypothetical Pharmacophore Features for 3-Amino-1-ethylpiperidine-2,6-dione Based on Analog Data

| Feature | Type | Location | Importance |

| Feature 1 | Hydrogen Bond Donor | 3-Amino group | High |

| Feature 2 | Hydrogen Bond Acceptor | Carbonyl oxygen (C2) | High |

| Feature 3 | Hydrogen Bond Acceptor | Carbonyl oxygen (C6) | High |

| Feature 4 | Hydrophobic/Steric | 1-Ethyl group | Moderate |

This table is illustrative and based on the known pharmacophoric features of related glutarimide-containing immunomodulatory agents.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For 3-Amino-1-ethylpiperidine-2,6-dione, a QSAR model could be developed using a dataset of related glutarimide (B196013) derivatives with known activities, such as their antiproliferative effects. researchgate.net

In a hypothetical QSAR study, various molecular descriptors for a series of analogs would be calculated. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). Statistical methods like multiple linear regression or machine learning algorithms are then used to build a predictive model. Such a model could then be used to estimate the biological activity of 3-Amino-1-ethylpiperidine-2,6-dione based on its calculated descriptors. Alignment-independent 3D-QSAR methods, which use GRID molecular interaction fields, have been successfully applied to glutarimide derivatives to identify structural motifs that correlate with potency. researchgate.net

Structure-Based Drug Design Methodologies

When the three-dimensional structure of the biological target is available, structure-based drug design (SBDD) offers a more direct approach to understanding ligand-target interactions and designing novel inhibitors.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov In the context of 3-Amino-1-ethylpiperidine-2,6-dione, docking studies would be performed against the crystal structure of its likely target, the Cereblon (CRBN) E3 ubiquitin ligase substrate receptor. nih.govnih.gov

The docking process would involve placing the 3-Amino-1-ethylpiperidine-2,6-dione molecule into the binding pocket of CRBN and evaluating various poses based on a scoring function. These scoring functions estimate the binding affinity by considering factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. Studies on lenalidomide and pomalidomide have shown that the glutarimide ring binds within an aromatic cage formed by three tryptophan residues (Trp380, Trp386, and Trp400) in CRBN. semanticscholar.orgnih.gov Docking simulations would aim to see if the ethyl substitution on the piperidine (B6355638) ring of 3-Amino-1-ethylpiperidine-2,6-dione affects this established binding mode.

Table 2: Example of Molecular Docking Results for Thalidomide (B1683933) Analogs against CRBN

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Thalidomide | -5.42 | Trp380, Trp386, Trp400 |

| Lenalidomide | -5.74 | Trp380, Trp386, Trp400 |

| Pomalidomide | -5.51 | Trp380, Trp386, Trp400 |

| Hypothetical Compound A | -10.42 | Trp380, Trp386, Trp400, Glu377 |

| Hypothetical Compound E | -10.16 | Trp380, Trp386, Trp400, Pro352 |

Data adapted from a study on novel CRBN ligands, demonstrating the range of binding energies and key interactions observed in molecular docking simulations. nih.gov

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. scielo.org.zanih.gov An MD simulation of the 3-Amino-1-ethylpiperidine-2,6-dione-CRBN complex, typically on the nanosecond timescale, would provide insights into the stability of the binding pose predicted by docking. nih.gov

Free energy perturbation (FEP) and other alchemical methods are advanced computational techniques used to calculate the relative binding free energies of a series of related ligands to a common target. These methods involve computationally "transmuting" one molecule into another in a non-physical, or "alchemical," process.

For 3-Amino-1-ethylpiperidine-2,6-dione, FEP calculations could be used to accurately predict the change in binding affinity to CRBN resulting from the addition of the ethyl group compared to its parent compound, 3-aminopiperidine-2,6-dione (B110489). While computationally intensive, FEP methods can provide highly accurate predictions that are invaluable for lead optimization in drug discovery programs.

De Novo Design and Scaffold Hopping Based on 3-Amino-1-ethylpiperidine-2,6-dione Core

The 3-amino-1-ethylpiperidine-2,6-dione core structure presents a versatile scaffold for the design of new chemical entities. De novo design and scaffold hopping are two powerful computational strategies that can leverage this core to generate novel compounds with desired biological activities.

De novo design involves the computational construction of novel molecules, often guided by the three-dimensional structure of a biological target. This approach can be particularly useful when a validated target for the 3-amino-1-ethylpiperidine-2,6-dione scaffold is identified. Algorithms can generate new molecules that are complementary in shape and chemical properties to the target's binding site, while retaining the core piperidine-2,6-dione framework. This allows for the exploration of vast chemical space and the creation of entirely new intellectual property.

Scaffold hopping is a computational technique used to identify structurally novel compounds that retain the biological activity of a known active molecule. researchgate.net This is achieved by replacing the core scaffold of the original molecule with a different chemical moiety while preserving the spatial arrangement of key functional groups responsible for biological activity. Starting with the 3-amino-1-ethylpiperidine-2,6-dione core, scaffold hopping algorithms can suggest alternative heterocyclic systems or acyclic linkers that mimic its essential features. This strategy is valuable for discovering compounds with improved properties, such as enhanced potency, reduced off-target effects, or a more favorable intellectual property landscape. For instance, a scaffold hopping approach was successfully used to discover a novel series of pyridine (B92270) derivatives as potent inhibitors of cyclin-dependent kinase 2 (CDK2). nih.gov

A hypothetical application of these techniques to the 3-amino-1-ethylpiperidine-2,6-dione core could involve the following steps:

Pharmacophore Modeling: Identifying the key chemical features of the 3-amino-1-ethylpiperidine-2,6-dione scaffold responsible for a hypothetical biological activity. This would include hydrogen bond donors and acceptors, and hydrophobic features.

Virtual Screening: Using the generated pharmacophore model to search large virtual compound libraries for molecules that match the key features but possess a different core structure.

De Novo Growth: Employing algorithms to "grow" new molecular fragments from the 3-amino-1-ethylpiperidine-2,6-dione core within the constraints of a target's binding pocket.

These approaches facilitate the rational design of new compounds with potentially improved therapeutic profiles.

Predictive Modeling of ADME Properties in Experimental Systems

The success of a drug candidate is not solely dependent on its biological activity but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction has become a critical component of the drug discovery pipeline, enabling the early identification of compounds with unfavorable pharmacokinetic profiles and guiding the design of molecules with better drug-like properties. longdom.org

For 3-amino-1-ethylpiperidine-2,6-dione and its analogs, various computational models can be employed to predict key ADME parameters.

Blood-Brain Barrier (BBB) Permeability: The ability of a compound to cross the blood-brain barrier is crucial for drugs targeting the central nervous system (CNS). In silico models for BBB permeability are often based on physicochemical properties such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. nih.gov Machine learning algorithms, trained on large datasets of compounds with experimentally determined BBB permeability, can provide predictive models. nih.gov For instance, a high gastrointestinal (GI) absorption and the ability to permeate the BBB can be predicted for certain piperidine derivatives. nih.gov

Metabolic Stability: The susceptibility of a compound to metabolism, primarily by cytochrome P450 enzymes in the liver, determines its half-life and potential for drug-drug interactions. Computational models can predict sites of metabolism on a molecule, allowing for chemical modifications to block these "soft spots" and improve metabolic stability. Studies on piperidine bioisosteres have shown that structural modifications can significantly impact metabolic stability in human liver microsomes. researchgate.net For example, replacing a piperidine ring with an azaspiro[3.3]heptane can alter the metabolic profile. researchgate.net

Below are interactive tables showcasing hypothetical predicted ADME properties for 3-Amino-1-ethylpiperidine-2,6-dione and its analogs based on common in silico models.

Table 1: Predicted Physicochemical Properties and Drug-Likeness

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule of 5 Violations |

| 3-Amino-1-ethylpiperidine-2,6-dione | C7H12N2O2 | 156.18 | -0.5 | 1 | 3 | 0 |

| Analog 1 (N-propyl) | C8H14N2O2 | 170.21 | 0.0 | 1 | 3 | 0 |

| Analog 2 (3-fluoro) | C7H11FN2O2 | 174.17 | -0.3 | 1 | 3 | 0 |

| Analog 3 (4-phenyl) | C13H16N2O2 | 232.28 | 1.5 | 1 | 3 | 0 |

Data is hypothetical and for illustrative purposes.

Table 2: Predicted ADME Properties

| Compound | Predicted BBB Permeability | Predicted Metabolic Stability (t½ in HLM, min) | Predicted Caco-2 Permeability (nm/s) |

| 3-Amino-1-ethylpiperidine-2,6-dione | High | Moderate | High |

| Analog 1 (N-propyl) | High | Moderate | High |

| Analog 2 (3-fluoro) | Moderate | High | Moderate |

| Analog 3 (4-phenyl) | Low | Low | Low |

Data is hypothetical and for illustrative purposes. HLM: Human Liver Microsomes.

These predictive models, while not a substitute for experimental validation, are invaluable for prioritizing compounds for synthesis and experimental testing, thereby streamlining the drug discovery process for novel agents based on the 3-amino-1-ethylpiperidine-2,6-dione scaffold.

Advanced Analytical and Spectroscopic Characterization for Research on 3 Amino 1 Ethylpiperidine 2,6 Dione

High-Resolution Mass Spectrometry for Structural Elucidation and Metabolite Identification in Research Samples

High-resolution mass spectrometry (HRMS) stands as a cornerstone for the unambiguous identification and structural elucidation of 3-Amino-1-ethylpiperidine-2,6-dione. Its ability to provide precise mass measurements and detailed fragmentation patterns is critical for confirming the compound's identity and for identifying potential metabolites in complex biological matrices during research investigations.

LC-MS/MS Fragmentation Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique used to separate 3-Amino-1-ethylpiperidine-2,6-dione from other components in a sample and to fragment the molecule to generate a characteristic fingerprint. In a typical analysis, the parent ion of the compound is selected and subjected to collision-induced dissociation. The resulting fragment ions provide a wealth of structural information. While specific experimental fragmentation data for 3-Amino-1-ethylpiperidine-2,6-dione is not extensively published, the fragmentation pattern can be predicted based on its chemical structure.

Table 1: Predicted LC-MS/MS Fragmentation Data for 3-Amino-1-ethylpiperidine-2,6-dione

| Parent Ion (m/z) | Predicted Fragment Ion (m/z) | Predicted Neutral Loss | Structural Interpretation |

| [M+H]⁺ | Varies | NH₃ | Loss of the amino group |

| [M+H]⁺ | Varies | CO | Loss of a carbonyl group from the dione (B5365651) ring |

| [M+H]⁺ | Varies | C₂H₄ | Loss of the ethyl group |

| [M+H]⁺ | Varies | C₂H₅N | Fission of the piperidine (B6355638) ring |

Note: The exact m/z values would depend on the ionization mode and experimental conditions.

Accurate Mass Measurement for Elemental Composition

Accurate mass measurement, typically performed using HRMS instruments like Orbitrap or time-of-flight (TOF) analyzers, allows for the determination of the elemental composition of 3-Amino-1-ethylpiperidine-2,6-dione with high precision. This data is crucial for confirming the molecular formula of the compound and distinguishing it from isobaric interferences.

Table 2: Elemental Composition and High-Resolution Mass Data for 3-Amino-1-ethylpiperidine-2,6-dione

| Molecular Formula | Monoisotopic Mass (Da) | Calculated m/z [M+H]⁺ | Calculated m/z [M+Na]⁺ |

| C₇H₁₂N₂O₂ | 156.0899 | 157.0972 | 179.0791 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the detailed three-dimensional structure and dynamics of 3-Amino-1-ethylpiperidine-2,6-dione in solution. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide unambiguous assignment of all proton and carbon signals, as well as insights into the compound's stereochemistry and conformational preferences.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A combination of NMR experiments is employed for a comprehensive structural analysis. ¹H NMR provides information on the proton environment, while ¹³C NMR details the carbon framework. 2D NMR techniques are then used to establish connectivity and spatial relationships.

COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, helping to identify adjacent protons within the ethyl group and the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) establishes long-range correlations between protons and carbons (typically 2-3 bonds), which is critical for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information on the through-space proximity of protons, which is vital for determining the relative stereochemistry and conformational preferences of the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Amino-1-ethylpiperidine-2,6-dione

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |

| Ethyl -CH₂- | ~3.5-4.0 | ~40-45 | To C=O (C2, C6), Ethyl -CH₃ | With piperidine ring protons |

| Ethyl -CH₃ | ~1.1-1.3 | ~12-15 | To Ethyl -CH₂- | With Ethyl -CH₂- |

| Piperidine C3-H | ~3.0-3.5 | ~50-55 | To C2, C4, C5 | With C4-H₂, C5-H₂ |

| Piperidine C4-H₂ | ~1.8-2.2 | ~25-30 | To C3, C5, C6 | With C3-H, C5-H₂ |

| Piperidine C5-H₂ | ~2.3-2.7 | ~30-35 | To C3, C4, C6 | With C3-H, C4-H₂ |

| Piperidine C2=O | - | ~170-175 | - | - |

| Piperidine C6=O | - | ~170-175 | - | - |

Note: Predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.

Solid-State NMR for Polymorph Characterization in Research Settings

In the solid state, 3-Amino-1-ethylpiperidine-2,6-dione may exist in different crystalline forms, or polymorphs. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these polymorphs. By analyzing parameters such as chemical shift anisotropy and cross-polarization magic angle spinning (CP-MAS) spectra, ssNMR can distinguish between different crystalline arrangements, providing crucial information for research into the compound's solid-state properties and formulation development.

X-ray Crystallography of 3-Amino-1-ethylpiperidine-2,6-dione and Its Co-Crystals with Biological Targets

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in its crystalline state. Obtaining a single crystal of 3-Amino-1-ethylpiperidine-2,6-dione would allow for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of the chiral center at the C3 position.

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction stands as the definitive method for determining the absolute three-dimensional structure of a crystalline molecule. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous assignment of the molecule's stereochemistry.

In the study of 3-Amino-1-ethylpiperidine-2,6-dione, obtaining a single crystal of suitable quality is the first and often most challenging step. Crystallization from various solvents or solvent mixtures is systematically explored. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

While specific single-crystal X-ray diffraction data for 3-Amino-1-ethylpiperidine-2,6-dione is not publicly available, the analysis of structurally related piperidine-2,6-dione derivatives provides a framework for the expected outcomes. For instance, X-ray powder diffraction (XRPD) has been used to characterize different polymorphic forms of related compounds, such as 3-(4-amino-1-oxo-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione. googleapis.com Such studies reveal characteristic peaks in the diffraction pattern that can be used to identify and differentiate between various crystalline forms.

Table 1: Hypothetical Single-Crystal X-ray Diffraction Data for 3-Amino-1-ethylpiperidine-2,6-dione

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.9 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 789.4 |

| Z | 4 |

| R-factor | < 0.05 |

Note: This table is illustrative and based on typical values for small organic molecules.

The determination of the absolute configuration is particularly crucial for chiral molecules like 3-Amino-1-ethylpiperidine-2,6-dione, as different enantiomers can exhibit distinct biological activities.

Protein-Ligand Co-crystallization for Binding Mode Elucidation

To understand how 3-Amino-1-ethylpiperidine-2,6-dione interacts with its biological targets, protein-ligand co-crystallization followed by X-ray diffraction analysis is a powerful technique. This method provides a high-resolution picture of the binding pocket and the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.

The process involves purifying the target protein and the ligand, 3-Amino-1-ethylpiperidine-2,6-dione. The protein and ligand are then mixed in an appropriate molar ratio and subjected to crystallization screening under various conditions (e.g., different pH, precipitants, and temperatures). Once crystals of the protein-ligand complex are obtained, they are analyzed using X-ray diffraction to determine the three-dimensional structure of the complex.

This information is critical for structure-based drug design, allowing researchers to optimize the ligand's structure to enhance its binding affinity and selectivity for the target protein. For instance, understanding the binding mode could reveal key amino acid residues in the protein's active site that are essential for the interaction, guiding the synthesis of more potent and specific derivatives.

Chromatographic Techniques for Purity Assessment and Isolation in Research Syntheses

Chromatographic methods are fundamental for the separation, identification, and purification of chemical compounds. In the research synthesis of 3-Amino-1-ethylpiperidine-2,6-dione, various chromatographic techniques are employed to ensure the purity of the final product and to isolate it from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and its more advanced version, UPLC, are the most widely used techniques for the analysis and purification of non-volatile and thermally labile compounds like 3-Amino-1-ethylpiperidine-2,6-dione. These methods offer high resolution, sensitivity, and speed.

For purity assessment, a sample of the synthesized compound is injected into the HPLC or UPLC system. The separation is typically achieved on a reversed-phase column (e.g., C18) using a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or trifluoroacetic acid to improve peak shape. researchgate.net The retention time and peak area are used to identify and quantify the main compound and any impurities.

Chiral HPLC is particularly important for separating the enantiomers of 3-Amino-1-ethylpiperidine-2,6-dione. This is accomplished using a chiral stationary phase (CSP) that can differentiate between the two enantiomers, leading to two separate peaks in the chromatogram. The separation of piperidine-2,6-dione analogues has been successfully achieved using polysaccharide-based CSPs. canberra.edu.au

Table 2: Illustrative HPLC Method for Purity Analysis of 3-Amino-1-ethylpiperidine-2,6-dione

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

UPLC systems, which use smaller particle size columns and higher pressures, can provide faster analysis times and improved resolution compared to traditional HPLC.

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While 3-Amino-1-ethylpiperidine-2,6-dione itself may have limited volatility, GC can be employed for the analysis of volatile impurities or after derivatization to increase its volatility. For instance, GC has been used to detect piperidine as an impurity in other pharmaceutical samples. google.com The use of a suitable column, such as a DB-5, and a flame ionization detector (FID) or a mass spectrometer (MS) allows for sensitive detection. google.com

Supercritical fluid chromatography is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is particularly well-suited for the separation of chiral compounds and polar molecules. researchgate.netrawdatalibrary.nettandfonline.comresearchgate.netchromatographyonline.com For a polar amino compound like 3-Amino-1-ethylpiperidine-2,6-dione, a polar co-solvent such as methanol is typically added to the CO2 mobile phase to increase its solvating power. researchgate.netchromatographyonline.com SFC can offer faster separations and reduced solvent consumption compared to HPLC, making it an attractive technique for both analytical and preparative scale purification. tandfonline.com

Advanced Bioanalytical Methods for Quantification in Research-Relevant Biological Matrices

To study the pharmacokinetic and pharmacodynamic properties of 3-Amino-1-ethylpiperidine-2,6-dione, sensitive and selective bioanalytical methods are required to quantify its concentration in complex biological matrices such as tissue and cell lysates.

LC-MS/MS Method Development for Tissue and Cell Lysate Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological samples due to its high sensitivity, specificity, and wide dynamic range.

The development of an LC-MS/MS method for 3-Amino-1-ethylpiperidine-2,6-dione would involve several key steps. First, a sample preparation procedure is developed to extract the analyte from the complex matrix of tissue or cell lysate and remove interfering substances. This could involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Next, the chromatographic conditions are optimized to achieve a good peak shape and separation from any remaining matrix components. This typically involves selecting an appropriate column and mobile phase. nih.govnih.gov

The mass spectrometer is then tuned to specifically detect and quantify 3-Amino-1-ethylpiperidine-2,6-dione. This is achieved using multiple reaction monitoring (MRM), where a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. nih.govnih.gov An internal standard, ideally a stable isotope-labeled version of the analyte, is used to ensure accuracy and precision.

Table 3: Hypothetical LC-MS/MS Parameters for Quantification of 3-Amino-1-ethylpiperidine-2,6-dione

| Parameter | Value |

| Liquid Chromatography | |

| Column | HILIC, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 10 mM Ammonium Formate in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 157.1 |

| Product Ion (m/z) | 114.1 |

| Collision Energy (eV) | 15 |

Note: The m/z values are hypothetical and would need to be determined experimentally.

The direct analysis of overexpressed proteins and their ligands in crude cell lysates by native mass spectrometry is also an emerging technique that can provide rapid information on identity and binding without the need for extensive purification. nih.gov This approach could potentially be adapted for studying the interaction of 3-Amino-1-ethylpiperidine-2,6-dione with its target proteins directly in a cellular context.

Radiometric Assays for Receptor Occupancy in Preclinical Models

The investigation of 3-Amino-1-ethylpiperidine-2,6-dione, commonly known as pomalidomide (B1683931), in preclinical research involves a variety of advanced analytical techniques to elucidate its pharmacokinetic and pharmacodynamic properties. A crucial aspect of this research is determining the compound's engagement with its primary molecular target, the E3 ubiquitin ligase component Cereblon (CRBN). nih.govnih.gov Radiometric assays, such as Positron Emission Tomography (PET) and quantitative autoradiography, are powerful methods to non-invasively study and quantify this receptor occupancy in living organisms or tissue sections. nih.gov

Despite the well-established interaction between pomalidomide and CRBN, detailed preclinical studies utilizing radiolabeled pomalidomide specifically for in vivo receptor occupancy quantification are not extensively reported in publicly available scientific literature. nih.govnih.govnih.gov Research has focused more on downstream effects, such as the degradation of neosubstrates like Ikaros and Aiolos, and on the development of next-generation CRBN-modulating compounds. nih.govnih.gov

However, the principles and methodologies for such radiometric assays are well-established in preclinical drug development for other compounds and targets. nih.govnih.govchemrxiv.org These techniques provide a theoretical framework for how receptor occupancy of CRBN by 3-Amino-1-ethylpiperidine-2,6-dione would be assessed.

Positron Emission Tomography (PET) Imaging

PET imaging is a non-invasive technique that allows for the three-dimensional visualization and quantification of a radiolabeled molecule's distribution in a living subject. For assessing CRBN occupancy, a PET tracer based on the 3-Amino-1-ethylpiperidine-2,6-dione scaffold would first need to be synthesized. This typically involves labeling the molecule with a short-lived positron-emitting isotope, most commonly Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]). nih.govchemrxiv.org

The theoretical workflow for a preclinical PET study to determine CRBN occupancy by 3-Amino-1-ethylpiperidine-2,6-dione would involve:

Radiosynthesis: A precursor molecule would be chemically modified to incorporate the radioisotope, for example, creating [¹¹C]pomalidomide. This synthesis must be rapid and result in a product with high radiochemical purity and specific activity. nih.gov

Animal Model: The study would be conducted in a relevant preclinical species, such as a rat or a non-human primate. nih.govnih.gov

Baseline Scan: The radiotracer ([¹¹C]pomalidomide) would be administered intravenously to the animal, and a dynamic PET scan would be acquired over a period (e.g., 90-120 minutes) to measure the tracer's uptake and distribution in CRBN-expressing tissues, such as the brain or tumor xenografts. nih.govnih.gov

Blocking/Occupancy Scan: In a subsequent experiment, the animal would be pre-treated with a non-radiolabeled dose of 3-Amino-1-ethylpiperidine-2,6-dione before the administration of the radiotracer. The PET scan is then repeated. A significant reduction in the radiotracer's signal in target tissues during the blocking scan compared to the baseline scan would indicate specific binding to CRBN and allow for the calculation of receptor occupancy at that particular dose of the unlabeled compound. nih.gov

While specific data for a pomalidomide-based tracer is not available, the following table illustrates hypothetical data from a preclinical PET study designed to measure receptor occupancy, based on typical outcomes from similar studies with other tracers.

| Preclinical Model | Condition | Tracer Uptake in Target Tissue (SUVmax) | Calculated Receptor Occupancy (%) |

|---|---|---|---|

| Rat | Baseline (Tracer Only) | 4.5 | N/A |

| Rat | Pre-treatment with unlabeled compound | 1.2 | 73.3 |

| Non-Human Primate | Baseline (Tracer Only) | 3.8 | N/A |

| Non-Human Primate | Pre-treatment with unlabeled compound | 0.9 | 76.3 |

This table contains illustrative data and is not based on published results for 3-Amino-1-ethylpiperidine-2,6-dione.

Quantitative Autoradiography (QWBA)

Quantitative Whole-Body Autoradiography (QWBA) is an ex vivo imaging technique that provides high-resolution images of the spatial distribution of a radiolabeled compound throughout the entire body of a preclinical animal. nih.gov This method is particularly useful for understanding which tissues and organs a drug distributes to.

A typical QWBA study for 3-Amino-1-ethylpiperidine-2,6-dione would involve:

Radiolabeling: The compound is labeled with a longer-lived isotope, such as Carbon-14 ([¹⁴C]) or Tritium ([³H]).

Dosing: The radiolabeled compound is administered to animals (typically rats).

Sample Collection: At various time points after dosing, animals are euthanized and flash-frozen. The frozen carcasses are then sectioned into very thin slices.

Imaging: The sections are exposed to a phosphor imaging plate. The plate captures the radiation emitted from the tissue, creating a detailed image of the drug's distribution. By using calibrated standards, the radioactivity in each tissue can be quantified to determine the concentration of the drug and its metabolites. nih.govjohnshopkins.edu

Future Directions, Challenges, and Translational Prospects in 3 Amino 1 Ethylpiperidine 2,6 Dione Research

Exploration of Novel Therapeutic Applications based on Mechanistic Insights from Preclinical Studies

The primary mechanism of action for many 3-aminopiperidine-2,6-dione (B110489) derivatives is the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex. nih.govnih.govgoogle.com This modulation alters the substrate specificity of the complex, leading to the ubiquitination and subsequent degradation of specific proteins. nih.gov This understanding has opened avenues for exploring therapeutic applications beyond the initial indications of multiple myeloma. nih.govnih.gov

Identification of Novel Therapeutic Niches

Preclinical studies on various derivatives of the piperidine-2,6-dione scaffold have pointed towards several new therapeutic areas. By modifying the core structure, researchers aim to fine-tune the substrate specificity of the CRBN complex and to target other receptors, thereby expanding the therapeutic potential.

Antipsychotic and CNS Disorders: Certain piperidine-2,6-dione derivatives have been synthesized and evaluated as potential multireceptor atypical antipsychotics. nih.gov These compounds have shown high affinity for dopamine (B1211576) and serotonin (B10506) receptors, which are key targets in the treatment of schizophrenia and other CNS disorders. nih.gov

Anticancer Agents: The anticancer applications of this scaffold continue to be a major area of research. researchgate.net Novel derivatives are being designed to target different types of cancers by inducing the degradation of cancer-promoting proteins. nih.govnih.gov For instance, new isoquinoline-1,3(2H,4H)-dione derivatives containing the 2-(2,6-dioxopiperidin-3-yl) moiety have demonstrated potent antiproliferative activity against multiple myeloma cell lines. nih.govnih.gov

Inflammatory Diseases: Given the immunomodulatory effects of the parent compounds, research is ongoing to develop derivatives with improved efficacy and safety profiles for treating various inflammatory conditions. nih.gov

Table 1: Potential Therapeutic Niches for Piperidine-2,6-dione Derivatives

| Therapeutic Area | Rationale | Key Research Findings |

| Oncology | Induction of degradation of oncogenic proteins via CRBN modulation. nih.govnih.gov | Potent antiproliferative activity in multiple myeloma and other cancer cell lines. nih.govnih.govresearchgate.net |

| Psychiatry | Interaction with key neurotransmitter receptors like dopamine and serotonin. nih.gov | Development of atypical antipsychotic candidates with favorable receptor binding profiles. nih.gov |

| Immunology | Modulation of cytokine production, such as TNF-α. nih.gov | Inhibition of pro-inflammatory cytokine expression in cell-based assays. nih.gov |

| Neurology | Potential to target pathways involved in neurodegenerative diseases. | Preclinical exploration is in early stages. |

Integration with Emerging Technologies in Chemical Biology (e.g., PROTACs, DNA-encoded libraries)

The 3-aminopiperidine-2,6-dione scaffold is a pivotal component in two of the most rapidly advancing fields of chemical biology: Proteolysis Targeting Chimeras (PROTACs) and DNA-encoded libraries (DELs).

PROTACs: PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. The 3-aminopiperidine-2,6-dione moiety is a highly effective binder for the CRBN E3 ligase and is therefore widely used in the design of PROTACs. nih.gov The ethyl group in 3-Amino-1-ethylpiperidine-2,6-dione could potentially modulate the binding affinity and kinetics to CRBN, offering a tool for fine-tuning the efficacy of PROTACs.

DNA-encoded libraries (DELs): DELs are vast collections of chemical compounds individually tagged with a unique DNA barcode, enabling the rapid screening of billions of molecules against a protein target. nih.govbohrium.com The 3-aminopiperidine-2,6-dione scaffold can be incorporated into DELs to discover novel binders for various protein targets. nih.gov This technology facilitates the identification of new ligands that can be further developed into therapeutics or used as components of novel PROTACs.

Addressing Synthetic Accessibility and Scalability for Research Purposes

The synthesis of 3-Amino-1-ethylpiperidine-2,6-dione for research purposes presents certain challenges in terms of accessibility and scalability.

The parent compound, 3-aminopiperidine-2,6-dione, can be synthesized from readily available starting materials like L-glutamine through a multi-step process involving protection, cyclization, and deprotection. google.com A chemoenzymatic approach has also been developed, utilizing an engineered enzyme to produce enantiomerically pure (S)-3-aminopiperidine-2,6-dione from L-glutamine. nih.govresearchgate.netnih.gov This biosynthetic method could offer a more sustainable and scalable route for producing the core scaffold. nih.govresearchgate.netnih.gov

Table 2: Key Considerations for the Synthesis of 3-Amino-1-ethylpiperidine-2,6-dione

| Synthetic Step | Description | Challenges and Considerations |

| Core Scaffold Synthesis | Formation of the 3-aminopiperidine-2,6-dione ring system. | Can be achieved through chemical synthesis from L-glutamine or via a more scalable chemoenzymatic process. google.comnih.gov |

| N-Alkylation | Introduction of the ethyl group at the piperidine (B6355638) nitrogen. | Requires a specific alkylation reaction, which may have moderate yields and require careful purification. |

| Purification | Isolation of the final product. | Chromatographic methods are likely necessary to ensure high purity. |

| Scalability | Production of larger quantities for extensive research. | The efficiency of the N-alkylation step is a key factor for scalability. |

Strategies for Overcoming Biological Barriers in Research Models (e.g., improving cellular uptake, target engagement)

For any compound to be effective in a biological system, it must be able to cross cellular membranes to reach its intracellular target. The physicochemical properties of 3-Amino-1-ethylpiperidine-2,6-dione, such as its polarity and size, will influence its cellular permeability.

Strategies to improve cellular uptake and target engagement for derivatives of this scaffold are an active area of investigation. These include:

Lipophilicity Modulation: The addition of the ethyl group to the piperidine nitrogen in 3-Amino-1-ethylpiperidine-2,6-dione increases its lipophilicity compared to the parent compound, which could enhance its passive diffusion across cell membranes. nih.gov

Prodrug Approaches: Masking polar functional groups with moieties that are cleaved intracellularly can improve membrane permeability. nih.gov

Linker Optimization in PROTACs: In the context of PROTACs, the linker connecting the CRBN-binding moiety to the target protein-binding ligand is crucial for effective ternary complex formation and subsequent target degradation. nih.gov The properties of the linker can be modified to improve solubility and cell permeability.

Potential as a Chemical Probe for Fundamental Biological Processes and Disease Mechanisms

Derivatives of 3-aminopiperidine-2,6-dione are valuable tools for studying the biology of the ubiquitin-proteasome system. nih.govnih.govrsc.org By acting as specific modulators of CRBN, they can be used to investigate the roles of this E3 ligase in various cellular processes.

3-Amino-1-ethylpiperidine-2,6-dione itself could serve as a chemical probe to explore the structure-activity relationships of CRBN ligands. By comparing its activity to that of the unsubstituted parent compound and other N-alkylated analogs, researchers can gain insights into how modifications at this position affect CRBN binding and the subsequent recruitment and degradation of substrate proteins. This knowledge is crucial for the rational design of more potent and selective CRBN-modulating drugs and PROTACs. rsc.org

Q & A

Q. Q1: What are the validated synthetic routes for 3-Amino-1-ethylpiperidine-2,6-dione, and how can reaction conditions be optimized for reproducibility?